1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide
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Overview
Description
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide is a chemical compound with the molecular formula C14H9Cl2NS2 and a molecular weight of 326.269 g/mol . This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide typically involves the reaction of 2-mercaptobenzothiazole with 2,4-dichlorobenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide can be compared with other similar compounds, such as:
1,3-Benzothiazol-2-yl 3,4-dichlorobenzyl sulfide: This compound has a similar structure but with different chlorine atom positions, which may result in different chemical and biological properties.
2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives, known for its use in rubber vulcanization.
Benzothiazole: The parent compound of the benzothiazole family, used in various applications including dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(11(16)7-10)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFSNBBNXEKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401590-64-5 |
Source
|
Record name | 1,3-BENZOTHIAZOL-2-YL 2,4-DICHLOROBENZYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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